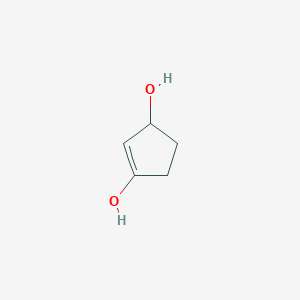

Cyclopent-1-ene-1,3-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8O2 |

|---|---|

Molecular Weight |

100.12 g/mol |

IUPAC Name |

cyclopentene-1,3-diol |

InChI |

InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h3-4,6-7H,1-2H2 |

InChI Key |

KTBHYWKDBNWJKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC1O)O |

Origin of Product |

United States |

Stereochemical Aspects of Cyclopent 1 Ene 1,3 Diol

The presence of chiral centers and the geometry of the cyclopentene (B43876) ring are central to understanding the stereochemistry of Cyclopent-1-ene-1,3-diol.

Diastereomeric Relationships of this compound

This compound can exist as different stereoisomers due to the presence of two stereocenters at positions 1 and 3 of the cyclopentene ring. This gives rise to the possibility of four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). vaia.com The relationship between these isomers is defined by their spatial arrangement.

The cis and trans isomers of 1,3-disubstituted cyclopentenes serve as scaffolds that display substituents in different vectors, leading to conformational diversity. For instance, hydrogenation of 4-hydroxycyclopent-2-enone can yield both cis and trans diastereomers of cyclopentane-1,3-diol. innosyn.com The cis/trans ratio can be influenced by the reaction conditions. innosyn.comacs.org Specifically, hydrogenation of cyclopentane-1,3-dione typically results in a cis:trans ratio of approximately 7:3. acs.org

Enantiomeric Considerations in this compound

The (1R,3R) and (1S,3S) isomers are enantiomers of each other, meaning they are non-superimposable mirror images. quora.comquora.com Similarly, the (1R,3S) and (1S,3R) forms constitute another enantiomeric pair, provided they are not meso compounds. The chirality of these molecules is a critical factor in their application, particularly in stereoselective synthesis and as chiral ligands in catalysis.

Meso Compounds and Chiral Centers in Analogous Structures

In the saturated analogue, cyclopentane-1,3-diol, the cis isomer, specifically (1R,3S)-cyclopentane-1,3-diol, is a meso compound. quora.comquora.comchemicalforums.com This is because it possesses a plane of symmetry that makes it achiral, despite having two chiral centers. quora.comchemicalforums.com The mirror image of a meso compound is identical to the original molecule. quora.comquora.com Consequently, for cyclopentane-1,3-diol, there are three stereoisomers in total: the meso cis-isomer and the pair of trans-enantiomers ((1R,3R) and (1S,3S)). quora.comquora.com

| Isomer | Stereochemical Classification | Chirality |

| (1R,3R)-Cyclopentane-1,3-diol | Enantiomer | Chiral |

| (1S,3S)-Cyclopentane-1,3-diol | Enantiomer | Chiral |

| (1R,3S)-Cyclopentane-1,3-diol | Meso Compound | Achiral |

Conformational Analysis of this compound

The five-membered ring of this compound is not planar and adopts conformations that minimize steric and torsional strain.

Theoretical Investigations of Preferred Conformations

Theoretical studies, including ab initio and molecular mechanics calculations, have been employed to investigate the preferred conformations of related cyclopentane (B165970) diols. For the saturated analogue, cis-cyclopentane-1,3-diol, calculations have identified two low-energy envelope conformations where the hydroxyl groups are in axial positions. researchgate.net Conformations with equatorial hydroxyl groups were found to be significantly higher in energy. researchgate.net For trans-cyclopentane-1,3-diol, multiple low-energy envelope and half-chair conformations have been identified through computational methods. researchgate.net The conformational flexibility of such rings can be harnessed to create spatially diverse molecular libraries.

Influence of Intramolecular Interactions on Conformation

Conformational Dynamics of this compound in Solution Remain Largely Undocumented

The study of cyclopentane derivatives has established that the five-membered ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "half-chair" or "twist," with two atoms displaced on opposite sides of the plane formed by the other three. The presence and orientation of substituents, as well as the solvent, play a crucial role in determining the preferred conformation and the energy barrier between different conformational states.

For instance, studies on cis- and trans-cyclopentane-1,3-diol have utilized Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods to elucidate their conformational preferences. Current time information in Tiranë, AL.researchgate.net These investigations have detailed the subtle interplay of steric and electronic effects that govern the orientation of the hydroxyl groups in either axial or equatorial positions within the envelope or half-chair structures. Current time information in Tiranë, AL.researchgate.net

However, the introduction of a double bond in the cyclopentene ring, as in this compound, significantly alters the molecule's conformational possibilities. The sp2-hybridized carbons of the double bond and the adjacent allylic carbon create a more rigid planar segment within the ring. This rigidity is expected to influence the puckering of the remaining saturated carbons and the conformational dynamics of the hydroxyl groups.

Despite the foundational knowledge from related saturated and unsaturated five-membered rings, specific research detailing the conformational dynamics of this compound in solution—including data on conformer populations, energy differences, and the influence of different solvents—could not be located in the surveyed literature. Consequently, a detailed, data-driven analysis akin to that available for its saturated counterparts cannot be provided at this time. Further experimental and computational studies are necessary to fully characterize the stereochemical aspects and conformational dynamics of this specific chemical compound.

Advanced Synthetic Methodologies for Cyclopent 1 Ene 1,3 Diol and Its Derivatives

Strategies for Carbon-Carbon Bond Formation in Cyclopent-1-ene-1,3-diol Synthesis

The construction of the cyclopentene (B43876) ring, a core structural motif in numerous biologically active molecules, is a key challenge in organic synthesis. Various strategies have been developed to form this five-membered ring, setting the stage for the introduction of diol functionalities. These methods can be broadly categorized into cyclization reactions that build the ring from acyclic precursors and the functionalization of pre-existing cyclopentene frameworks.

Cyclization Reactions for the Cyclopentene Ring Formation

Cyclization reactions are a powerful tool for assembling the cyclopentene core. numberanalytics.com These reactions can be classified based on the number of atoms each precursor contributes to the final ring, such as [3+2] and [4+1] cycloadditions, as well as intramolecular cyclizations. semanticscholar.org

One notable approach involves the [3+2] cyclization. For instance, alkenyl Fischer carbene complexes have been shown to react with lithium enolates derived from methyl ketones to yield five-membered ring derivatives. semanticscholar.org The stereochemical outcome of this reaction can be significantly influenced by the choice of solvent. semanticscholar.org Another example is the copper-catalyzed reaction between vinyldiazo compounds and vinylazides, which proceeds through a formal [3+2] cycloaddition to generate the cyclopentene moiety. semanticscholar.org Gold(I) catalysis has also been employed in similar formal [3+2] cycloaddition reactions. semanticscholar.org

Intramolecular reactions of molecules with unsaturations at strategic positions can also lead to the cyclopentene core through processes like cycloisomerization or metathesis. semanticscholar.org A significant advancement in this area is the use of C-H functionalization, which allows for the selective conversion of ubiquitous C-H bonds into valuable C-C bonds. semanticscholar.org

Radical cyclizations offer another versatile route to cyclopentanes. oregonstate.edu Typically, a molecule with a 1,5-relationship between sp2-hybridized carbons can undergo an intramolecular pinacol-type coupling. For example, a 1,5-ketoaldehyde can react with samarium(II) iodide (SmI2) to generate a ketyl radical, which then undergoes a 5-exo-trig cyclization to form the cyclopentane (B165970) ring. oregonstate.edu

The Nazarov cyclization is another classic method for cyclopentene synthesis. A common precursor for this reaction is a 2-alkyn-1,4-diol, which upon treatment with a strong acid or dehydrating agent, rearranges to a divinyl ketone that subsequently cyclizes. baranlab.org

| Reaction Type | Reactants | Catalyst/Reagent | Product | Ref. |

| [3+2] Cycloaddition | Alkenyl Fischer carbene complex + Lithium enolate | - | Cyclopentene derivative | semanticscholar.org |

| [3+2] Cycloaddition | Vinyldiazo compound + Vinylazide | Copper(I) complex | Cyclopentene derivative | semanticscholar.org |

| Radical Cyclization | 1,5-Ketoaldehyde | SmI2 | Substituted cyclopentane diol | oregonstate.edu |

| Nazarov Cyclization | 2-Alkyn-1,4-diol | Strong acid/Dehydrating agent | Cyclopentenone | baranlab.org |

| Photocatalytic [3+2] Cycloaddition | Alkene + Vinyl diazo species | Cr or Ru photocatalyst | Substituted cyclopentene | nih.gov |

Functionalization of Pre-formed Cyclopentene Skeletons

An alternative to de novo ring construction is the functionalization of a pre-formed cyclopentene ring. This approach is particularly useful when the starting cyclopentene derivative is readily available. A key intermediate in this context is the monoacetate of 4-cyclopentene-1,3-diol (B3190392). researchgate.net

Allylic substitution reactions on this monoacetate have been extensively studied. By employing different catalysts and reagents, a variety of substituents, including alkyl, alkenyl, and aryl groups, can be introduced with high stereo- and regioselectivity. researchgate.net For example, the use of organoborates with a nickel catalyst, copper-based reagents, or a modified malonate with a palladium catalyst allows for the selective formation of either 4-substituted-2-cyclopenten-1-ols (1,4-isomers) or 2-substituted-3-cyclopenten-1-ols (1,2-isomers). researchgate.net

Specifically, the CuCN-catalyzed reaction of the (1R)-isomer of 4-cyclopentene-1,3-diol monoacetate with Grignard reagents like TBDPSO(CH2)6MgCl produces the SN2-type product with high regioselectivity and yield. researchgate.net Similarly, palladium-catalyzed reactions with anions derived from methyl malonate proceed efficiently. researchgate.net The regioselectivity of copper-catalyzed reactions with Grignard reagents can be further improved by the addition of salts like LiCl or MgCl2. acs.org

These functionalization strategies provide access to a wide range of substituted cyclopentenols, which are valuable precursors for the synthesis of complex molecules such as prostaglandins (B1171923) and isoprostanes. researchgate.net

Stereoselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound is crucial for its application in the preparation of chiral natural products and pharmaceuticals. researchgate.net This is achieved through asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. bohrium.com

Asymmetric Catalysis in Diol Construction

Asymmetric catalysis provides powerful methods for the enantioselective synthesis of diols. This can involve the desymmetrization of meso-compounds or the kinetic resolution of racemic mixtures.

One strategy involves the enzymatic desymmetrization of prochiral diesters. For example, the hydrolysis of prochiral diesters in the presence of certain enzymes can lead to the enantioselective preparation of chiral building blocks. researchgate.net Lipase-mediated acetylation is another effective method. For instance, the meso diol cis-cyclopent-4-ene-1,3-diol can be derivatized and then subjected to lipase-catalyzed acetylation, yielding a chiral monoacetate with very high enantiomeric excess (>99% ee). mdpi.com

The asymmetric ring opening of epoxides is another important route. Chiral catalysts, such as those based on chromium or gallium complexes, can catalyze the ring opening of cyclopentene oxide with nucleophiles like azides, leading to chiral products. acs.org

Sharpless Dihydroxylation and Related Methods

The Sharpless asymmetric dihydroxylation is a landmark reaction in organic synthesis for the enantioselective preparation of 1,2-diols from prochiral olefins. organic-chemistry.orgwikipedia.org The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant. organic-chemistry.orgwikipedia.org The choice of the chiral ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL (available in pre-packaged "AD-mix" formulations), dictates the stereochemical outcome of the dihydroxylation, leading to the desired enantiomer of the diol. wikipedia.org

The reaction mechanism involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.org Subsequent hydrolysis releases the diol and the reduced osmate, which is then reoxidized by the co-oxidant to regenerate the active catalyst. wikipedia.org

The facial selectivity of the dihydroxylation can be dramatically influenced by the substituents on the cyclopentene ring. nih.govacs.org This substrate dependence is a critical consideration in the synthesis of complex carbocyclic nucleosides like noraristeromycin. nih.govacs.org For instance, the dihydroxylation of an appropriately substituted cyclopentene is a key step in its efficient asymmetric synthesis. nih.gov

Chiral Ligand Design for Enantiocontrol

The design of chiral ligands is paramount for achieving high enantioselectivity in catalytic asymmetric reactions. researchgate.netchemrxiv.org The effectiveness of a chiral ligand depends on its steric and electronic properties, which create a chiral environment around the metal center, thereby influencing the orientation of the substrate and the stereochemical course of the reaction. bohrium.comchemrxiv.org

In the context of diol synthesis, various types of chiral ligands have been developed. Axially chiral biaryl diols, such as BINOL and SPINOL derivatives, have proven to be highly effective. researchgate.netchemrxiv.org Subtle modifications to the ligand structure, such as adjusting the substituents on the biaryl core, can lead to significant changes in reactivity and enantioselectivity. researchgate.netchemrxiv.org This "tunability" allows for the optimization of the catalyst for a specific substrate and reaction. chemrxiv.org

For example, in the asymmetric desymmetrization of meso-diols via acylation, C₂-symmetric chiral 4-pyrrolidinopyridine (B150190) (PPY) catalysts have been developed. beilstein-journals.org The introduction of chiral elements far from the catalytically active nitrogen atom of the pyridine (B92270) ring helps to maintain high catalytic activity while inducing enantioselectivity. beilstein-journals.org The effectiveness of these ligands can be further enhanced by introducing dual functional side chains on the pyrrolidine (B122466) ring, which can participate in hydrogen bonding and further control the stereochemical outcome. beilstein-journals.org

The development of new and more efficient chiral ligands remains an active area of research, driven by the constant need for highly selective and practical methods for the synthesis of enantiomerically pure compounds. chemrxiv.org

| Ligand Type | Example | Application | Ref. |

| Quinine-based | (DHQ)₂PHAL, (DHQD)₂PHAL | Sharpless Asymmetric Dihydroxylation | organic-chemistry.orgwikipedia.org |

| Axially Chiral Biaryl Diols | BINOL, SPINOL | Asymmetric additions, Cycloadditions | researchgate.netchemrxiv.org |

| C₂-Symmetric PPY | Chiral 4-pyrrolidinopyridines | Asymmetric Desymmetrization of meso-diols | beilstein-journals.org |

| Chiral β-amino alcohols | - | Enantioselective conjugate addition | researchgate.net |

| Chiral Phosphines | - | Carbocupration/Carbomagnesiation of cyclopropenes | rsc.org |

Chemoenzymatic Approaches to Chiral this compound

Chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical reactions, offer powerful pathways to enantiomerically pure this compound derivatives. These methods are particularly valuable for establishing chirality, a crucial feature for biological activity.

Enzymatic resolution is a widely used technique to separate enantiomers from a racemic mixture. This approach often involves the selective acylation or hydrolysis of a functional group by an enzyme.

Lipases are frequently employed for the resolution of racemic cyclopentenediol derivatives. acs.org For instance, the enzymatic resolution of racemic cis-4-triisopropylsilyloxycyclopent-2-en-1-ol has been demonstrated as a viable route to obtaining enantiopure (R)-4-triisopropylsilyloxycyclopent-2-en-1-one. researchgate.net Another example involves the use of penicillin G acylase immobilized on an epoxy-activated polymer to resolve a racemic mixture of a 4-oxo-2-cyclopentenyl derivative. The enzyme selectively hydrolyzes the phenylacetyl ester of the (S)-enantiomer, yielding the (S)-alcohol with high enantiomeric excess (>99% ee). researchgate.net The enantioselectivity of this process was significantly enhanced by optimizing the solvent system, increasing from an E value of 12.4 in buffer to over 200 in diisopropyl ether. researchgate.net

Table 1: Enzymatic Resolution of Cyclopentene Derivatives

| Substrate | Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Racemic cis-4-triisopropylsilyloxycyclopent-2-en-1-ol | Not Specified | Resolution | (R)-4-triisopropylsilyloxycyclopent-2-en-1-one | Not Specified | researchgate.net |

| Racemic 4-oxo-2-cyclopentenyl phenylacetyl ester | Penicillin G acylase | Hydrolysis | (S)-4-hydroxy-2-cyclopentenone | >99% | researchgate.net |

| cis-3,5-diacetoxycyclopent-1-ene | Pseudomonas cepacia lipase (B570770) (PS-30) | Hydrolysis | (1R,4S)-4-hydroxy-2-cyclopentenyl acetate (B1210297) | >97% | google.com |

| cis-3,5-diacetoxycyclopent-1-ene | Novo SP435 (immobilized Candida antarctica lipase B) | Hydrolysis | Monoacetate product | Excellent selectivity | google.com |

Biocatalytic desymmetrization offers an elegant approach to generating chiral molecules from prochiral or meso compounds, often with high enantioselectivity. mdpi.com This method avoids the 50% theoretical yield limit of classical kinetic resolutions.

A key example is the desymmetrization of meso-diols or their corresponding diacetates. mdpi.com The desymmetrization of cis-cyclopent-2-ene-1,3-diol and its diacetate has been a focus for producing chiral building blocks. researchgate.net For instance, the enantiopure (S)-4-triisopropylsilyloxycyclopent-2-en-1-one was efficiently obtained from the diacetate of cis-cyclopent-2-en-1,3-diol using Candida antarctica lipase B (CAL-B) for desymmetrization. researchgate.net Similarly, the lipase from Pseudomonas cepacia (PS-30) has been used for the hydrolytic desymmetrization of meso-diacetate 6, producing the corresponding monoacetate 7 in high enantiopurity (>97% ee) and a 60% yield. google.com The selective monoacylation of cis-2,4-dihydroxycyclopentene is another important desymmetrization reaction catalyzed by lipases, yielding chiral 4-hydroxy-2-cyclopentenyl acetate, a precursor for prostaglandins. mdpi.comacs.org Lipase QL from Alcaligenes sp. has shown excellent conversion and selectivity in the acylation of cyclopentene diol 21. nih.gov

Table 2: Biocatalytic Desymmetrization for Chiral Cyclopentenediol Synthesis

| Substrate | Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| cis-cyclopent-2-en-1,3-diol diacetate | Candida antarctica lipase B (CAL-B) | Desymmetrization | (S)-4-triisopropylsilyloxycyclopent-2-en-1-one | Not Specified | researchgate.net |

| meso-diacetate 6 | Pseudomonas cepacia lipase (PS-30) | Hydrolytic Desymmetrization | monoacetate 7 | >97% | google.com |

| Cyclopentene diol 21 | Lipase QL (Alcaligenes sp.) | Selective Acylation | Key prostaglandin (B15479496) intermediate | High | nih.gov |

| cis-3,5-diacetoxycyclopent-1-ene | Recombinant pig liver esterase (PLE) | Desymmetrization | (1S,4R)-4-hydroxy-2-cyclopentenyl acetate | 99% (after crystallization) | mdpi.com |

Diastereoselective Control in Reduction Reactions

Achieving high diastereoselectivity in the reduction of carbonyl precursors is crucial for synthesizing specific stereoisomers of this compound. The choice of reducing agent and catalyst plays a pivotal role in determining the stereochemical outcome.

The reduction of 4-hydroxycyclopent-2-enone is a key step in accessing this compound. Stereoselective reduction to the cis-diol can be achieved using various reducing agents. researchgate.net A notable method involves the use of a borohydride (B1222165) in the presence of a trivalent rare earth metal compound, such as cerium(III) chloride, which facilitates the selective cis-1,2-reduction. google.com This approach, known as the Luche reduction, is effective for this transformation. metu.edu.tr The reduction of 3-hydroxy-1-cyclopentanone can also yield the cis-diol with high selectivity. oup.com Furthermore, enzymatic reductions can provide high stereoselectivity. For example, the enzymatic reduction of 2,2-disubstituted 3-hydroxycyclopentane-1-ones has been used to synthesize trans,cis-cyclopentane-1,3-diols with greater than 99% diastereomeric ratio (dr). researchgate.net

The diastereomeric ratio of the resulting diol is highly dependent on the catalyst and reagents used in the reduction. For the hydrogenation of cyclopentane-1,3-dione, using a Ru/C catalyst typically results in a cis:trans ratio of 7:3. nih.govresearchgate.net However, this ratio can be influenced by reaction conditions; for instance, at elevated temperatures (120 °C or higher), the equilibrium can shift to favor the trans-isomer. nih.govacs.org The presence of the Ru/C catalyst is essential for this epimerization to occur. acs.org

The use of homogeneous catalysts, such as the Knölker-type iron catalyst, also allows for tuning the cis:trans ratio. By modifying the substituents on the cyclopentadienone ligand of the iron catalyst, the diastereoselectivity of the hydrogenation of 4-hydroxycyclopent-2-enone and cyclopentane-1,3-dione can be significantly affected. innosyn.com Chelating agents can also direct the stereochemical outcome. The Narasaka-Prasad reduction, which uses Et₂BOMe as a chelating agent, is a classic method for achieving syn-diastereoselective reduction of β-hydroxy ketones to form syn-1,3-diols, although it requires cryogenic temperatures. nih.gov

Table 3: Influence of Catalyst/Reagent on Diastereomeric Ratio in Diol Synthesis

| Precursor | Catalyst/Reagent | Product Diastereomer Ratio (cis:trans or syn:anti) | Reference |

| Cyclopentane-1,3-dione | Ru/C | 7:3 (cis:trans) | nih.govresearchgate.net |

| Cyclopentane-1,3-dione | Ru/C (at ≥120 °C) | Shifts towards trans (e.g., 48:52 at 160 °C) | nih.govacs.org |

| 4-Hydroxycyclopent-2-enone / Cyclopentane-1,3-dione | Knölker-type iron catalyst | Ratio can be tuned by ligand modification | innosyn.com |

| β-Hydroxy ketones | Et₂BOMe (Narasaka-Prasad reduction) | High syn selectivity | nih.gov |

| 3-Hydroxy-1-cyclopentanone | Terphenylboronic acid / reducing agent | High cis selectivity | oup.com |

Key Starting Materials and Precursors for this compound Synthesis

The synthesis of this compound and its derivatives relies on readily available and versatile starting materials.

Cyclopentadiene (B3395910) is an inexpensive and common starting material. orgsyn.org It can be converted to cyclopentadiene monoepoxide, a key intermediate. orgsyn.org The palladium-catalyzed reaction of cyclopentadiene monoepoxide with acetic acid provides cis-3-acetoxy-5-hydroxycyclopent-1-ene. orgsyn.org

Furfuryl alcohol , another inexpensive material, can be transformed into cyclopentenone derivatives through processes like the Piancatelli rearrangement. researchgate.net This rearrangement can be optimized using microwave irradiation or specialized reactor technology to improve yields. researchgate.net

4-Hydroxycyclopent-2-enone is a crucial precursor that can be synthesized and then reduced to form this compound. google.comgoogle.com It can be derived from furfural (B47365), a biomass-derived platform chemical. nih.govinnosyn.com

Cyclopentane-1,3-dione serves as a stable precursor that can be hydrogenated to cyclopentane-1,3-diol. nih.govacs.org

Derivatization from Cyclopentadiene

Cyclopentadiene, a readily available and inexpensive starting material, serves as a valuable precursor for the synthesis of this compound derivatives. orgsyn.org The inherent reactivity of the cyclopentadiene ring allows for a variety of transformations to introduce the desired hydroxyl functionalities.

One common strategy involves the Diels-Alder reaction of cyclopentadiene with various dienophiles to construct the cyclopentene framework. sciforum.netmdpi.com Subsequent functional group manipulations, such as oxidation and reduction, can then be employed to install the diol moiety. For instance, the reaction of cyclopentadiene with specific dienophiles can lead to intermediates that, upon ozonolysis or other oxidative cleavage methods, yield precursors to this compound.

Another approach involves the direct functionalization of cyclopentadiene. For example, the monoepoxidation of cyclopentadiene produces cyclopentadiene monoepoxide, a key intermediate. orgsyn.org This epoxide can then undergo ring-opening reactions with various nucleophiles, including water or acetate, often catalyzed by transition metals like palladium, to yield mono-functionalized cyclopentenol (B8032323) derivatives. orgsyn.org These can be further elaborated to the target diol.

The derivatization of cyclopentadiene can also be achieved through halogenation followed by substitution reactions. For example, the addition of hydrogen chloride to cyclopentadiene yields 3-chlorocyclopentene. orgsyn.org This halide can then be displaced by hydroxyl groups or their protected equivalents to generate the desired diol framework. The choice of reagents and reaction conditions is crucial to control the stereochemistry of the resulting diol.

| Starting Material | Key Intermediate | Reagents/Conditions | Product | Reference |

| Dicyclopentadiene | Cyclopentadiene | Pyrolysis | Cyclopentadiene | orgsyn.org |

| Cyclopentadiene | Cyclopentadiene monoepoxide | Peracid (e.g., m-CPBA) | Cyclopentadiene monoepoxide | orgsyn.org |

| Cyclopentadiene monoepoxide | cis-3-Acetoxy-5-hydroxycyclopent-1-ene | Acetic acid, Pd(PPh3)4 | cis-3-Acetoxy-5-hydroxycyclopent-1-ene | orgsyn.org |

| Cyclopentadiene | 3-Chlorocyclopentene | HCl | 3-Chlorocyclopentene | orgsyn.org |

Utilization of Bio-based Feedstocks for this compound Production

The increasing demand for sustainable chemical processes has driven research into the use of renewable resources for the synthesis of valuable compounds. Furfural, a platform chemical derived from lignocellulosic biomass, has emerged as a promising starting material for the production of cyclopentane-1,3-diol and its unsaturated precursors. nih.govacs.orgresearchgate.netrsc.orgrsc.org

The conversion of furfural to cyclopentenone derivatives is a key step in this bio-based route. Furfural can be hydrogenated to furfuryl alcohol, which then undergoes an acid-catalyzed intramolecular rearrangement, known as the Piancatelli rearrangement, to yield 4-hydroxycyclopent-2-enone. nih.govrsc.orginnosyn.com This intermediate is a crucial building block for the synthesis of cyclopentane-1,3-diol and related compounds.

Further hydrogenation of 4-hydroxycyclopent-2-enone can lead to the formation of cyclopentane-1,3-diol. acs.orgnih.gov The selectivity of this reduction is highly dependent on the catalyst and reaction conditions. For instance, using specific catalysts like Ru/C in combination with certain promoters can achieve high yields of the desired diol. nih.govrsc.org By carefully controlling the hydrogenation conditions, it is also possible to obtain partially reduced products like cyclopent-2-ene-1,3-diol.

The isomerization of 4-hydroxycyclopent-2-enone to cyclopentane-1,3-dione provides an alternative pathway. rsc.orgnih.gov This dione (B5365651) can then be selectively hydrogenated to cyclopentane-1,3-diol. acs.orgnih.gov This two-step process, involving rearrangement and subsequent reduction, offers another viable route from bio-based furfural to the target diol.

| Bio-based Feedstock | Key Intermediate | Transformation | Product | Reference |

| Furfural | Furfuryl alcohol | Hydrogenation | Furfuryl alcohol | nih.gov |

| Furfuryl alcohol | 4-Hydroxycyclopent-2-enone | Piancatelli Rearrangement | 4-Hydroxycyclopent-2-enone | rsc.org |

| 4-Hydroxycyclopent-2-enone | Cyclopentane-1,3-diol | Hydrogenation | Cyclopentane-1,3-diol | acs.org |

| 4-Hydroxycyclopent-2-enone | Cyclopentane-1,3-dione | Isomerization | Cyclopentane-1,3-dione | rsc.org |

| Cyclopentane-1,3-dione | Cyclopentane-1,3-diol | Hydrogenation | Cyclopentane-1,3-diol | nih.gov |

Interconversion of Cyclopentane-1,3-dione and Related Unsaturated Compounds

The interconversion between cyclopentane-1,3-dione and its unsaturated analogs, such as 4-cyclopentene-1,3-dione (B1198131) and 4-hydroxycyclopent-2-enone, provides a versatile platform for the synthesis of this compound. nih.gov These transformations often involve selective reduction or isomerization steps.

The hydrogenation of cyclopentane-1,3-dione is a direct route to cyclopentane-1,3-diol. acs.orgnih.gov The choice of catalyst and reaction conditions is critical to control the stereoselectivity of the reduction, yielding either cis- or trans-cyclopentane-1,3-diol. Ruthenium-based catalysts, for example, have shown to be effective for this transformation. acs.org

4-Hydroxycyclopent-2-enone, which can be derived from furfural, can be isomerized to cyclopentane-1,3-dione. acs.orgrsc.org This isomerization can be catalyzed by transition metal complexes, such as those based on rhodium. innosyn.com This provides a link between the bio-based production route and the dione-based synthetic pathway.

Furthermore, 4-cyclopentene-1,3-dione can be synthesized and subsequently utilized as a precursor. rsc.org Michael addition of thiols to this unsaturated dione has been reported as a facile method to introduce functionality. rsc.org Selective reduction of one of the ketone functionalities in these diones or their derivatives can lead to the formation of the desired cyclopentenol structures, which can be further converted to the diol.

| Starting Compound | Target Compound | Reaction Type | Catalyst/Reagents | Reference |

| Cyclopentane-1,3-dione | Cyclopentane-1,3-diol | Hydrogenation | Ru/C, H2 | acs.orgnih.gov |

| 4-Hydroxycyclopent-2-enone | Cyclopentane-1,3-dione | Isomerization | Rhodium catalyst | innosyn.com |

| 4-Cyclopentene-1,3-dione | Thiol-adduct of cyclopentane-1,3-dione | Michael Addition | Thiol | rsc.org |

Palladium-Catalyzed Transformations in this compound Synthesis

Palladium catalysis plays a pivotal role in the stereoselective synthesis of this compound and its derivatives. researchgate.net The unique ability of palladium to form π-allyl complexes with cyclopentenyl systems allows for a range of powerful transformations, including allylic substitution and coupling reactions. acs.orgnih.gov

Palladium-catalyzed allylic substitution is a cornerstone of modern organic synthesis and has been extensively applied to the preparation of chiral cyclopentenol derivatives. acs.orgnih.govthieme-connect.com These reactions typically involve the reaction of a cyclopentenyl substrate bearing a leaving group, such as an acetate or carbonate, with a nucleophile in the presence of a palladium catalyst.

A key feature of these reactions is the ability to control the stereochemistry of the product through the use of chiral ligands. acs.org The desymmetrization of meso-cyclopent-4-ene-1,3-diyl diacetate, for instance, is a powerful strategy to access enantiomerically enriched cyclopentenol derivatives. acs.orgnih.gov In this process, a chiral palladium catalyst selectively replaces one of the two enantiotopic acetate groups with a nucleophile.

The reaction of 4-cyclopentene-1,3-diol monoacetate with Grignard reagents in the presence of a palladium catalyst has been shown to proceed with retention of configuration, affording cis-1,2-regioisomers as the major products. rsc.org This methodology provides access to previously difficult-to-obtain stereoisomers. The choice of nucleophile is broad and can include carbon, nitrogen, and oxygen-based nucleophiles, allowing for the introduction of diverse functionalities. acs.orguwindsor.ca

| Substrate | Nucleophile | Palladium Catalyst System | Product Feature | Reference |

| meso-Cyclopent-4-ene-1,3-diyl diacetate | Malonates | Chiral Pd-catalyst | Enantiomerically enriched cyclopentenol | acs.orgnih.gov |

| 4-Cyclopentene-1,3-diol monoacetate | Grignard reagents (RMgX) | Pd catalyst | cis-1,2-regioisomers | rsc.org |

| Cyclopentenyl acetates/carbonates | Amines, Alcohols, Stabilized carbanions | Pd(0) with various ligands | C-N, C-O, C-C bond formation | acs.orguwindsor.ca |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. These reactions can be applied to derivatives of this compound to introduce a wide range of substituents onto the cyclopentene ring. organic-chemistry.org

For these reactions to be successful, a suitable handle for the cross-coupling reaction, typically a halide or a triflate, needs to be present on the cyclopentene ring. This can be achieved through various synthetic routes starting from cyclopentadiene or other precursors. Once the functionalized cyclopentenol derivative is in hand, it can be subjected to palladium-catalyzed coupling with a variety of partners.

For example, a cyclopentenyl triflate derived from a protected cyclopentenol can undergo a Suzuki coupling with a boronic acid to introduce an aryl or vinyl group. Similarly, a Heck reaction can be employed to couple a cyclopentenyl halide with an alkene. These reactions significantly expand the structural diversity of accessible this compound derivatives.

Protective Group Strategies in this compound Synthesis

The synthesis of complex molecules often requires the use of protecting groups to mask reactive functional groups and allow for selective transformations at other sites in the molecule. uchicago.edu In the context of this compound synthesis, protecting groups for the hydroxyl functionalities are crucial. researchgate.net

Silyl (B83357) ethers are among the most commonly used protecting groups for alcohols due to their ease of installation and removal under mild and specific conditions. wikipedia.org Common silyl protecting groups include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS). The choice of silyl group can influence the stereochemical outcome of subsequent reactions. For example, the use of the bulky TIPS group has been shown to be advantageous in certain enzymatic resolutions of cyclopentenol derivatives. researchgate.net

The selective protection of one of the hydroxyl groups in a diol is a common challenge. Strategies to achieve monoprotection include using a stoichiometric amount of the protecting group reagent or employing specific reaction conditions that favor the formation of the monoprotected product. wikipedia.org For symmetrical diols, statistical mixtures of di-, mono-, and unprotected products are often obtained, requiring chromatographic separation.

| Protecting Group Type | Common Examples | Introduction Conditions | Removal Conditions | Key Features | Reference |

| Silyl Ethers | TMS, TES, TBDMS, TIPS | Silyl chloride or triflate, base (e.g., imidazole) | Fluoride source (e.g., TBAF), acid | Tunable stability based on steric bulk | researchgate.netwikipedia.org |

| Acetals/Ketals | Benzylidene acetal, Acetonide | Aldehyde/ketone, acid catalyst | Acid hydrolysis | Protects 1,2- and 1,3-diols | researchgate.netpressbooks.pub |

In-depth Analysis of this compound Reveals Limited Specific Reactivity Data

Extensive searches of scientific literature and chemical databases have revealed a notable scarcity of specific research focused on the reactivity and derivatization of the compound this compound. While information is available for its isomers, such as cyclopent-4-ene-1,3-diol, and its saturated counterpart, cyclopentane-1,3-diol, detailed experimental studies on the oxidation, reduction, and nucleophilic substitution reactions of this compound are not readily found in published literature.

This lack of specific data prevents a detailed, evidence-based discussion on the compound's reactivity pathways as requested. The reactivity of a molecule is highly dependent on the precise arrangement of its functional groups. This compound possesses a unique structure containing both a secondary allylic alcohol and a vinylic alcohol (enol) functionality. This combination is expected to lead to complex and specific reactivity patterns that cannot be accurately inferred from its structural isomers.

For instance, the hydrogenation of related cyclic diones to saturated diols has been studied, but this does not start from the unsaturated diol . Similarly, while general principles of organic chemistry can predict potential outcomes for oxidation or substitution reactions, the absence of specific research findings makes it impossible to provide the detailed, scientifically validated information required for a thorough analysis.

Due to these limitations, a comprehensive article detailing the specific reaction pathways, conditions, and products for this compound, as outlined in the requested structure, cannot be generated at this time without resorting to speculation, which would compromise scientific accuracy. Further experimental research is needed to fully characterize the chemical behavior of this particular diol.

Reactivity Studies and Derivatization of Cyclopent 1 Ene 1,3 Diol

Nucleophilic Substitution Reactions of Hydroxyl Groups

Conversion to Halogenated Cyclopentene (B43876) Derivatives

The conversion of the hydroxyl groups of Cyclopent-1-ene-1,3-diol into halogens provides synthetically useful intermediates for subsequent nucleophilic substitution or cross-coupling reactions. The reaction outcomes are highly dependent on the choice of halogenating agent and reaction conditions, owing to the different nature of the two hydroxyl groups.

The secondary alcohol at the C3 position can be converted to a halide using standard reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C3 center.

The allylic alcohol at the C1 position presents a more complex scenario. Its reaction with halogenating agents can proceed through either an Sₙ2 or an Sₙ2' mechanism, potentially leading to a mixture of regioisomers. For instance, treatment with a reagent like HCl could lead to the direct substitution product, 1-chloro-cyclopent-2-en-3-ol, or the rearranged product, 3-chloro-cyclopent-1-en-1-ol. The regioselectivity is influenced by factors such as the solvent, temperature, and the specific reagent used.

One-pot methods developed for the synthesis of halocyclopropyl alcohols from allylic alcohols demonstrate the potential for complex transformations originating from the allylic alcohol moiety. researchgate.net Such methods involve the in situ generation of an allylic alkoxide followed by diastereoselective halocyclopropanation. researchgate.net While specific studies on this compound are limited, these established methodologies for allylic alcohols suggest pathways for its selective functionalization.

| Reagent | Target Hydroxyl Group | Expected Product | Typical Mechanism |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | C3-OH (Secondary) | 3-chloro-cyclopent-1-en-1-ol | Sₙ2 |

| Phosphorus Tribromide (PBr₃) | C3-OH (Secondary) | 3-bromo-cyclopent-1-en-1-ol | Sₙ2 |

| N-Bromosuccinimide/PPh₃ (Appel Reaction) | C1-OH or C3-OH | Bromo-substituted cyclopentenol (B8032323) | Sₙ2 |

| Methanesulfonyl Chloride (MsCl), then LiCl | C3-OH (Secondary) | 3-chloro-cyclopent-1-en-1-ol | Sₙ2 (via mesylate intermediate) |

Ether and Ester Formation in this compound

The hydroxyl groups of this compound can be readily converted into ethers and esters, which can serve as protecting groups or introduce new functionalities.

Esterification: Esterification can be achieved under various conditions. The classic Fischer-Speier esterification, using a carboxylic acid with a strong acid catalyst, can lead to the esterification of both hydroxyl groups. organic-chemistry.org The reaction is an equilibrium process, often driven to completion by removing the water formed. organic-chemistry.org For more sensitive substrates or milder conditions, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are effective. rug.nl

Given the allylic nature of the C1-hydroxyl group, transition-metal-catalyzed methods offer excellent opportunities for selective esterification. Iridium-catalyzed asymmetric allylic esterification has been successfully applied to racemic secondary allylic alcohols using free carboxylic acids as nucleophiles, achieving high regioselectivity and enantioselectivity. rsc.org This strategy could potentially be adapted for the kinetic resolution of racemic this compound, selectively esterifying one enantiomer.

Etherification: The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a standard method for ether formation. Selective mono-etherification can be challenging but may be achieved by using a stoichiometric amount of base or by exploiting the potential difference in acidity between the two hydroxyl groups. Palladium-catalyzed allylic etherification represents a modern alternative, particularly for the functionalization of the allylic alcohol. frontiersin.org These reactions often proceed under mild conditions with high selectivity. frontiersin.orgnih.gov

| Reaction Type | Reagents | Description | Potential Selectivity |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH), H⁺ catalyst | Acid-catalyzed equilibrium reaction. Can be used for mono- or di-esterification. organic-chemistry.org | Low selectivity between OH groups without a protecting group strategy. |

| Steglich Esterification | R-COOH, DCC, DMAP | Mild conditions, suitable for sensitive substrates. rug.nl | Moderate; may favor the less sterically hindered C3-OH. |

| Acylation | Acyl Chloride (R-COCl), Pyridine (B92270) | Generally high-yielding and proceeds under mild conditions. | Can be controlled by stoichiometry for mono-acylation. |

| Williamson Ether Synthesis | 1. NaH or KHMDS 2. Alkyl Halide (R'-X) | Forms an alkoxide followed by Sₙ2 attack on the halide. | Depends on the base stoichiometry and relative acidity of the OH groups. |

| Catalytic Allylic Etherification | R'-OH, Pd or Rh catalyst | Transition-metal-catalyzed reaction specific to the allylic C1-OH. nih.gov | High selectivity for the allylic position. |

Introduction of Complex Functionalities onto the this compound Scaffold

The carbon framework of this compound can be further elaborated through reactions that form new carbon-carbon bonds or by engaging the double bond in cycloaddition reactions.

Carbon-Carbon Bond Forming Reactions (e.g., Alkylation, Allylation)

The most prominent method for introducing new carbon-carbon bonds at the allylic position is the transition-metal-catalyzed allylic alkylation (AAA). In a typical Tsuji-Trost reaction, an allylic leaving group is displaced by a soft nucleophile, such as a malonate ester, in the presence of a palladium catalyst.

To apply this chemistry to this compound, the allylic hydroxyl group must first be converted into a suitable leaving group, such as an acetate (B1210297) or carbonate. The subsequent reaction with a palladium(0) catalyst generates a π-allyl palladium intermediate. Nucleophilic attack on this intermediate can occur at either the C1 or C3 position, but for cyclopentenyl systems, it typically occurs at the carbon of the original leaving group. This methodology has been successfully used for the enantioselective construction of α-quaternary centers on cyclopentanones, highlighting its power in creating complex stereocenters. nih.govnih.govacs.org

Cycloaddition Chemistry Involving the Cyclopentene Moiety

The double bond in the this compound scaffold can participate in various cycloaddition reactions, providing a powerful means to construct new ring systems.

[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, the cyclopentene moiety acts as the dienophile (the 2π-electron component). wikipedia.org The reactivity of the dienophile is crucial; electron-withdrawing groups on the alkene generally accelerate the reaction in normal-demand Diels-Alder reactions. masterorganicchemistry.com Unactivated cycloalkenones like cyclopentenone are known to be relatively poor dienophiles, often requiring high temperatures for reaction. nih.gov Since the hydroxyl groups on this compound are electron-donating by nature, the double bond is relatively electron-rich, making it an unreactive dienophile for reactions with electron-rich dienes. However, it could react with highly reactive, electron-deficient dienes. The stereochemical outcome of the reaction would be influenced by the steric bulk of the hydroxyl groups (or their protected forms).

Other Cycloadditions: The cyclopentene double bond is also a suitable substrate for other types of cycloadditions.

[3+2] Cycloadditions: Reactions with 1,3-dipoles such as nitrile oxides, azides, or nitrones can be used to construct five-membered heterocyclic rings fused to the cyclopentane (B165970) core. Catalytic asymmetric [3+2] cycloadditions of allenes with enones have been developed for the synthesis of functionalized cyclopentenes. organic-chemistry.org

[2+2] Photocycloadditions: Upon photochemical irradiation, the cyclopentene double bond can react with another alkene to form a cyclobutane (B1203170) ring, leading to the formation of a bicyclo[3.2.0]heptane skeleton.

[4+1] Cycloadditions: Formal [4+1] cycloadditions involving photogenerated carbenes have been used to create functionalized cyclopentenes, demonstrating another pathway for ring construction. acs.orgtuni.finih.govacs.org

| Cycloaddition Type | Reaction Partner | Product Skeleton | Notes |

|---|---|---|---|

| [4+2] Diels-Alder | Electron-deficient diene (e.g., tetrazine) | Bicyclo[2.2.1]heptene derivative | The diol's double bond is the dienophile; reactivity is expected to be low. wikipedia.orgnih.gov |

| [3+2] Dipolar Cycloaddition | Azide (R-N₃) or Nitrile Oxide (R-CNO) | Fused triazoline or isoxazoline (B3343090) ring | A versatile method for constructing nitrogen- and oxygen-containing heterocycles. organic-chemistry.org |

| [2+2] Photocycloaddition | Alkene (e.g., ethylene) | Bicyclo[3.2.0]heptane derivative | Requires photochemical activation. |

Investigation of Reaction Kinetics and Thermodynamics for this compound Transformations

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented, the principles governing its transformations can be understood by analogy to related systems and general chemical theory.

Reaction Kinetics: The rates of the reactions discussed are governed by several factors.

Steric Hindrance: The hydroxyl groups can sterically hinder the approach of reagents to the double bond or the alcohol functions themselves. This can affect the rates of esterification, etherification, and cycloaddition.

Electronic Effects: The electron-donating nature of the hydroxyl groups increases the electron density of the double bond, which will decelerate its reaction rate in normal-demand Diels-Alder reactions but may accelerate reactions with electrophilic reagents.

Catalysis: The use of transition metal catalysts (e.g., in allylic alkylation and etherification) or acid/base catalysts (in esterification) provides alternative reaction pathways with lower activation energies, thereby significantly increasing reaction rates. Kinetic studies on the reactions of OH radicals with cyclopentenone derivatives show that substitution patterns on the ring have a significant effect on reaction rate coefficients. nih.govnih.govacs.org

Thermodynamics: The position of equilibrium in reversible reactions like esterification is determined by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions.

Esterification: The esterification of an alcohol with a carboxylic acid is typically a slightly exothermic or thermoneutral process (small negative ΔH) and is accompanied by a decrease in entropy (negative ΔS) as two molecules combine to form two (ester and water), but with less translational freedom. ub.edumdpi.com Thermodynamic analyses of esterification show that the equilibrium constants are often modest, necessitating the use of excess reactant or removal of a product to achieve high yields. mdpi.comresearchgate.net For example, the enthalpy change (ΔH) for the esterification of levulinic acid with 1-butene (B85601) was determined to be -32.9 kJ/mol, while the entropy change (ΔS) was -70 J/(mol·K). ub.edu

Cycloadditions: Diels-Alder reactions are typically thermodynamically favorable at moderate temperatures. They are exothermic due to the conversion of two π-bonds into two stronger σ-bonds. The reaction also has a large negative entropy of activation, meaning it becomes less favorable at very high temperatures, where the reverse (retro-Diels-Alder) reaction can dominate. wikipedia.org

Spectroscopic Characterization and Analytical Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural determination of organic molecules like Cyclopent-1-ene-1,3-diol in solution. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for the atomic connectivity and spatial arrangement of the molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most fundamental structural information. The chemical shifts (δ) indicate the electronic environment of each nucleus, while the coupling constants (J) in the ¹H NMR spectrum reveal the connectivity between neighboring protons.

For this compound (C₅H₈O₂), the ¹H NMR spectrum is expected to show distinct signals for the vinylic proton, the proton on the carbon bearing the secondary alcohol, the allylic methylene (B1212753) protons, and the protons of the second methylene group. The ¹³C NMR spectrum would correspondingly display five signals, two for the sp² carbons of the double bond and three for the sp³ hybridized carbons of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shift values for similar functional groups.

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 1 | C | - | - | ~150-155 |

| 2 | C | ~5.8-6.0 | t | ~125-130 |

| 3 | C | ~4.5-4.7 | m | ~75-80 |

| 4 | C | ~2.2-2.4 | m | ~30-35 |

| 5 | C | ~1.8-2.0 | m | ~25-30 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H2 and H3, H3 and the protons on C4, and the protons on C4 with the protons on C5. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.com It provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. princeton.edu It is vital for identifying quaternary carbons (like C1) and piecing together the carbon skeleton. For instance, the vinylic proton (H2) would show an HMBC correlation to C1, C3, and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY is particularly useful for determining stereochemistry, such as the relative orientation (cis or trans) of the hydroxyl groups in related saturated diols, by observing through-space correlations between protons on different parts of the ring.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H2 ↔ H3, H3 ↔ H4, H4 ↔ H5 | Confirms proton-proton coupling network. |

| HSQC | H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H5 ↔ C5 | Assigns protons to their directly attached carbons. |

| HMBC | H2 ↔ C1, C4; H3 ↔ C2, C5; H5 ↔ C1, C3 | Establishes long-range connectivity and identifies C1. |

| NOESY | H2 ↔ H5; H3 ↔ H2, H4 | Provides insights into spatial proximity and conformation. |

Lanthanide Induced Shift (LIS) studies involve adding a paramagnetic lanthanide complex, often referred to as a shift reagent (e.g., Eu(fod)₃), to the NMR sample. nih.gov The lanthanide reagent coordinates with Lewis basic sites in the molecule, such as the hydroxyl groups in this compound. This coordination induces significant changes (shifts) in the chemical shifts of nearby protons. researchgate.net The magnitude of the induced shift is dependent on the distance and angle of the proton relative to the lanthanide ion. nih.gov By analyzing these shifts, it is possible to gain detailed information about the solution-state conformation of the molecule, such as the puckering of the cyclopentene (B43876) ring. rsc.org

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

The molecular formula of this compound is C₅H₈O₂. nih.gov The calculated monoisotopic mass is 100.052429 Da. nih.gov An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition. The mass spectrum also reveals fragmentation patterns that can provide further structural clues.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₈O₂ |

| Calculated Monoisotopic Mass (M) | 100.0524 Da |

| Commonly Observed Ions (e.g., ESI-MS) | [M+H]⁺ (101.0602), [M+Na]⁺ (123.0418) |

| Potential Key Fragments (EI-MS) | m/z 82 ([M-H₂O]⁺), m/z 71 ([M-CHO]⁺) |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination

This compound possesses a stereocenter at the C3 position, meaning it can exist as a pair of enantiomers: (R)-Cyclopent-1-ene-1,3-diol and (S)-Cyclopent-1-ene-1,3-diol. Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. sigmaaldrich.com This differential interaction leads to different retention times, allowing for their separation and quantification. mdpi.com The selection of the appropriate CSP (e.g., based on polysaccharides like cellulose (B213188) or amylose) and mobile phase is critical for achieving good resolution between the enantiomeric peaks. sigmaaldrich.com By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be precisely calculated, which is a critical quality attribute for chiral compounds.

Table 4: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers Illustrative data for a separation on a chiral column.

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-Cyclopent-1-ene-1,3-diol | 10.5 | 99.0 | 98.0% |

| (S)-Cyclopent-1-ene-1,3-diol | 12.8 | 1.0 |

Gas Chromatography with Chiral Stationary Phases (GC-FID)

Gas chromatography utilizing chiral stationary phases (CSPs) is a powerful technique for the separation and quantification of enantiomers. In the analysis of this compound, a volatile derivative is typically prepared to enhance its passage through the GC column. The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.

A flame ionization detector (FID) is commonly employed for detection due to its high sensitivity to organic compounds. The resulting chromatogram displays two distinct peaks for a racemic mixture, corresponding to the two enantiomers. The area under each peak is proportional to the concentration of the respective enantiomer, allowing for the determination of the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) of a sample.

Hypothetical Data Table: Chiral GC-FID Analysis of a this compound Sample

| Parameter | Value |

| Column: | Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature: | 250 °C |

| Oven Program: | 80 °C (hold 2 min), then 5 °C/min to 150 °C |

| Detector Temperature: | 250 °C |

| Carrier Gas: | Helium (1.0 mL/min) |

| Retention Time (Enantiomer 1): | 12.5 min |

| Retention Time (Enantiomer 2): | 13.2 min |

| Peak Area (Enantiomer 1): | 48,000 |

| Peak Area (Enantiomer 2): | 52,000 |

| Enantiomeric Excess (e.e.): | 4.0% |

Note: This data is illustrative and intended to represent typical results for such an analysis.

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. researchgate.netnih.govpurechemistry.orgspringernature.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice, including their precise three-dimensional orientation, can be elucidated from this data. researchgate.netnih.govpurechemistry.orgspringernature.comnih.gov

For a chiral molecule like this compound, obtaining a suitable single crystal of an enantiomerically pure sample is a prerequisite. The analysis of the diffraction data allows for the unambiguous assignment of the (R) or (S) configuration to each stereocenter. This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by heavier atoms in the structure can be used to determine the absolute stereochemistry.

Hypothetical Data Table: Crystallographic Data for (1R,3R)-Cyclopent-1-ene-1,3-diol

| Parameter | Value |

| Chemical Formula: | C5H8O2 |

| Crystal System: | Orthorhombic |

| Space Group: | P212121 |

| a (Å): | 8.56 |

| b (Å): | 10.24 |

| c (Å): | 6.32 |

| α (°): | 90 |

| β (°): | 90 |

| γ (°): | 90 |

| Volume (ų): | 553.6 |

| Z: | 4 |

| Calculated Density (g/cm³): | 1.205 |

| Flack Parameter: | 0.05(10) |

Note: This data is illustrative and represents a plausible crystallographic analysis.

Optical Rotation Measurements for Chiral Purity Evaluation

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of plane-polarized light. The magnitude and direction of this rotation are characteristic of a specific enantiomer. A polarimeter is used to measure the observed rotation, which is then used to calculate the specific rotation, a standardized value for the compound.

The specific rotation is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration of the sample. For a pair of enantiomers, the specific rotations will be equal in magnitude but opposite in sign (dextrorotatory, (+), for clockwise rotation and levorotatory, (-), for counter-clockwise rotation).

By measuring the optical rotation of a sample of this compound and comparing it to the known specific rotation of the pure enantiomer, the optical purity, and thus the enantiomeric excess, can be determined.

Hypothetical Data Table: Optical Rotation Data for this compound Enantiomers

| Enantiomer | Specific Rotation [α]D²⁰ (c=1, CHCl₃) |

| (1R,3R)-Cyclopent-1-ene-1,3-diol | +75.2° |

| (1S,3S)-Cyclopent-1-ene-1,3-diol | -75.2° |

Note: This data is illustrative and provides a hypothetical example of specific rotation values.

Computational Chemistry and Theoretical Insights into Cyclopent 1 Ene 1,3 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These methods provide a framework for understanding how electrons are distributed within a molecule and how this distribution influences its chemical behavior.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. mdpi.com By calculating the electron density of a system, DFT can be used to map out the potential energy surface of a reaction, identifying reactants, products, and intermediate structures. For Cyclopent-1-ene-1,3-diol, DFT studies could be employed to explore various reaction pathways, such as its synthesis or subsequent transformations.

For instance, the formation of this compound could potentially occur through the reduction of cyclopent-4-ene-1,3-dione. acs.org DFT calculations could model this hydrogenation reaction, providing insights into the step-by-step mechanism and the energetics involved. Similarly, DFT can be used to study cycloaddition reactions where a cyclopentene (B43876) derivative is involved, offering predictions about stereoselectivity and regioselectivity. rsc.org

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Intermediate

| Parameter | Value | Description |

| Electronic Energy (Hartree) | -308.12345 | The total electronic energy of the intermediate at 0 K. |

| HOMO Energy (eV) | -6.78 | Energy of the Highest Occupied Molecular Orbital, indicating nucleophilicity. |

| LUMO Energy (eV) | 1.23 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electrophilicity. |

| Dipole Moment (Debye) | 2.45 | A measure of the molecule's overall polarity. |

Transition State Modeling and Energy Profile Analysis

A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. DFT calculations are adept at locating and characterizing these fleeting structures. By modeling the transition state for a reaction involving this compound, chemists can gain a quantitative understanding of the reaction's activation energy, which is a key determinant of the reaction rate. rsc.org

An energy profile analysis connects the energies of the reactants, transition states, intermediates, and products. This profile provides a comprehensive energetic picture of the reaction, allowing for the determination of whether a reaction is kinetically or thermodynamically favored. For complex, multi-step reactions, this analysis can reveal the rate-determining step and provide a rationale for the observed product distribution.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum chemical methods are excellent for studying electronic structure and reactivity, they can be computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a computationally more efficient alternative for exploring the conformational landscape and intermolecular interactions of molecules like this compound.

Conformational Search and Energy Minimization

The five-membered ring of this compound is not planar and can adopt several conformations. youtube.com A conformational search using molecular mechanics force fields can systematically explore the possible spatial arrangements of the atoms in the molecule to identify the most stable conformers. This process involves rotating around single bonds and evaluating the steric and energetic consequences of these changes.

Once a set of potential conformers is identified, energy minimization is performed to find the lowest energy structure for each. This provides a picture of the preferred shapes of the molecule in the gas phase or in different solvent environments. For cyclopentane (B165970) derivatives, envelope and twist conformations are common. acs.org The presence of the double bond and the hydroxyl groups in this compound will significantly influence the relative energies of these conformers.

Table 2: Illustrative Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-C4) | Key Feature |

| Envelope (C4-endo) | 0.00 | 25.8° | C4 is out of the plane of the other four carbon atoms. |

| Twist (C3-C4) | 1.25 | -35.2° | A twisted conformation along the C3-C4 bond. |

| Envelope (C5-exo) | 2.10 | -15.5° | C5 is out of the plane on the opposite side. |

Predicting Intermolecular Interactions

Molecular dynamics simulations can provide detailed insights into how molecules of this compound interact with each other and with solvent molecules. mdpi.com By simulating the movement of atoms over time, MD can reveal the nature and strength of intermolecular forces, such as hydrogen bonding, which will be particularly important for a diol.

These simulations can predict how the hydroxyl groups of this compound will form hydrogen bonds, either with other diol molecules or with solvent molecules. This information is crucial for understanding its physical properties, such as boiling point, solubility, and how it might behave in a biological environment. Energy decomposition analysis can further break down the interaction energies into electrostatic, van der Waals, and other components, providing a detailed picture of the forces at play. mdpi.com

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to confirm the structure of a compound or to aid in the interpretation of complex spectra.

For this compound, DFT can be used to calculate a range of spectroscopic parameters. For example, the calculation of nuclear magnetic shielding tensors allows for the prediction of NMR chemical shifts. nih.govmdpi.com This can be particularly useful for distinguishing between different isomers or conformers of the molecule.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. rsc.org By analyzing the computed vibrational modes, each peak in the theoretical spectrum can be assigned to a specific molecular motion, such as the stretching of the O-H bonds or the C=C double bond.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value | Assignment |

| ¹H NMR | Chemical Shift (ppm) | 5.8 | Vinylic proton |

| ¹³C NMR | Chemical Shift (ppm) | 135.2 | Vinylic carbon |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 3400 | O-H stretch (hydrogen-bonded) |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 1650 | C=C stretch |

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational quantum chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and spin-spin coupling constants. These methods are invaluable for the structural elucidation of molecules like this compound, especially for distinguishing between potential isomers and understanding their conformational preferences. While specific computational studies on this compound are not extensively available in the current literature, the methodologies are well-established and can be applied to this molecule. The primary approach involves Density Functional Theory (DFT) calculations. nih.govmdpi.combohrium.com

The prediction of NMR chemical shifts typically involves a multi-step process. First, the 3D geometry of the molecule is optimized using a selected DFT functional and basis set. Common functionals for this purpose include B3LYP, while basis sets like 6-31G(d) or larger are often employed to achieve a balance between accuracy and computational cost. nih.gov Following geometry optimization, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For a molecule like this compound, theoretical calculations would be crucial in assigning the signals for the vinylic, allylic, and hydroxyl protons, as well as the different carbon environments. The predicted chemical shifts can help in confirming the connectivity and stereochemistry of the molecule.

Similarly, spin-spin coupling constants (J-couplings) can be computed to provide further structural insights. Three-bond couplings (³J) are particularly useful as they are related to the dihedral angle between the coupled nuclei, a relationship famously described by the Karplus equation. Computational methods can predict these coupling constants, aiding in the determination of the relative stereochemistry of the hydroxyl groups and the conformation of the five-membered ring. nih.govscite.airesearchgate.net DFT calculations have been shown to provide reliable predictions of coupling constants in various organic molecules, including five-membered ring systems. nih.govscite.airesearchgate.net

To illustrate the expected output of such calculations, the following interactive table presents hypothetical predicted ¹H and ¹³C NMR chemical shifts and key ³JHH coupling constants for a plausible conformation of this compound, based on typical values for similar structural motifs found in the literature.

Interactive Data Table: Predicted NMR Parameters for this compound

| Atom | Predicted Chemical Shift (ppm) | Coupled Protons | Predicted Coupling Constant (Hz) |

| H1 | 5.8 | H2 | 5.5 |

| H2 | 4.5 | H1 | 5.5 |

| H3a | 2.1 | H3b | -12.0 |

| H3b | 2.4 | H3a | -12.0 |

| H4a | 1.8 | H4b | -13.5 |

| H4b | 2.0 | H4a | -13.5 |

| C1 | 135.2 | ||

| C2 | 128.9 | ||

| C3 | 75.1 | ||

| C4 | 35.4 | ||

| C5 | 30.8 |

Note: The data in this table is illustrative and based on computational studies of analogous structures. Specific values for this compound would require dedicated DFT calculations.

Calculation of Optical Rotation and Circular Dichroism Spectra

This compound possesses a chiral center at the C3 position, and potentially at C1 depending on the stereochemistry, making it an optically active molecule. Computational methods can be employed to predict its chiroptical properties, namely optical rotation (OR) and electronic circular dichroism (ECD) spectra. These predictions are instrumental in determining the absolute configuration of a chiral molecule by comparing the calculated data with experimental measurements.

The calculation of optical rotation is typically performed using time-dependent density functional theory (TD-DFT). nih.gov The specific rotation is calculated from the frequency-dependent optical rotatory dispersion (ORD) spectrum. The sign and magnitude of the calculated optical rotation at a specific wavelength (commonly the sodium D-line at 589 nm) can be directly compared with experimental values obtained from polarimetry. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM).

Electronic circular dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. TD-DFT is the most common method for simulating ECD spectra. The calculation provides the excitation energies and rotatory strengths for the electronic transitions of the molecule. The simulated ECD spectrum can then be compared with the experimental spectrum, where a good match in the pattern of positive and negative Cotton effects allows for the unambiguous assignment of the absolute configuration of the chiral centers. For complex molecules with multiple conformers, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged spectrum to obtain accurate results. researchgate.net

For this compound, computational studies would involve optimizing the geometry of both the (R) and (S) enantiomers, followed by TD-DFT calculations to predict their ORD and ECD spectra. The resulting data would be crucial for the stereochemical assignment of synthetically prepared or naturally isolated samples of this compound.

Interactive Data Table: Predicted Chiroptical Properties for (R)-Cyclopent-1-ene-1,3-diol

| Property | Wavelength (nm) | Predicted Value |

| Specific Rotation | 589 | +25.3 deg·mL·g⁻¹·dm⁻¹ |

| ECD Transition 1 | 210 | +15.2 |

| ECD Transition 2 | 195 | -8.7 |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from chiroptical calculations on similar chiral molecules. Actual values for this compound would need to be determined through specific computational studies.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.govdrugdesign.orgdrugdesign.orgresearchgate.net For derivatives of this compound, these methods could be employed to guide the design of new analogs with enhanced or optimized biological activities, such as antifungal or antitumor properties, which have been reported for other cyclopentene derivatives. researchgate.netmdpi.com

QSAR modeling involves the development of a mathematical equation that relates the biological activity of a set of molecules to their physicochemical properties, known as molecular descriptors. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

The process of developing a QSAR model typically involves the following steps:

Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities is required.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A validated QSAR model can then be used to predict the biological activity of novel, yet-to-be-synthesized derivatives of this compound. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency and selectivity. For instance, a SAR study on cyclopentenone oxime derivatives as inhibitors of tumor necrosis factor-α production has demonstrated the utility of this approach in identifying key structural features for activity. scite.ai

Interactive Data Table: Hypothetical SAR Descriptors for this compound Derivatives

| Derivative | R1-group | R2-group | LogP | Molecular Weight | Predicted Activity (IC50, µM) |

| 1 | H | H | -0.5 | 100.12 | 15.2 |

| 2 | CH₃ | H | 0.1 | 114.14 | 10.8 |